1-Bromoocta-1,2-diene
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h6,8H,2-5H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOJKBSGILTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512755 | |
| Record name | 1-Bromoocta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82159-55-5 | |
| Record name | 1-Bromoocta-1,2-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 1 Bromoocta 1,2 Diene Systems
Carbon-Carbon Bond Forming Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of bromoallenes, this palladium-catalyzed reaction with arylboronic acids allows for the synthesis of aryl-substituted allenes. acs.orgnih.govnobelprize.orgnih.gov The reaction is tolerant of various functional groups and can be carried out under relatively mild conditions. nih.govnobelprize.org For instance, the coupling of bromoallenes with arylboronic acids typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base. nobelprize.orgnih.govacs.org
The choice of catalyst, ligand, and base can be crucial for achieving high yields. For example, the use of Pd₂(dba)₃ with P(tBu)₃ as a ligand has been shown to be highly effective for a range of aryl and vinyl halides, including chlorides, often at room temperature. nobelprize.org The mechanism generally involves the oxidative addition of the bromoallene to the Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated allene (B1206475) product and regenerate the catalyst. uwindsor.ca Sterically hindered biaryls can also be synthesized using this method, sometimes requiring specific conditions like the use of anhydrous bases or boronic esters to achieve high yields. nobelprize.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoallenes
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80°C | Good to Excellent | nobelprize.org |
| PdCl₂(dppf) | K₃PO₄ | DMF | 100°C | Excellent | nobelprize.org |
| Pd₂(dba)₃ / P(tBu)₃ | CsF | Dioxane | Room Temp. | High | nobelprize.org |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100°C | High | nih.gov |
Bromoallenes can function as allyl dication equivalents in the presence of a palladium(0) catalyst, enabling the synthesis of various heterocyclic structures through intramolecular cyclization. acs.orgacs.orgacs.orgnih.govclockss.orgresearchgate.net This process involves the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of the bromoallene. In the presence of an alcohol, this generates a π-allylpalladium(II) intermediate. acs.orgclockss.org An intramolecular nucleophile, tethered to the allene backbone, can then attack the central carbon of the allene moiety, leading to the formation of medium-sized rings. acs.orgacs.orgmdpi.com
This methodology has been successfully applied to synthesize seven- and eight-membered heterocycles containing oxygen, nitrogen, or carbon nucleophiles without the need for high-dilution conditions. acs.orgacs.org The stereochemistry of the resulting ring can be influenced by the nature of the nucleophile; oxygen or nitrogen nucleophiles tend to produce cis-rings, while carbon nucleophiles can lead to trans-rings in eight-membered systems. acs.orgacs.org This transformation provides a highly regio- and stereoselective route to complex cyclic molecules. acs.orgresearchgate.net
Table 2: Examples of Pd(0)-Catalyzed Cyclizations of Bromoallenes
| Substrate Tethered Nucleophile | Ring Size Formed | Product Stereochemistry | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Oxygen | 7-membered | cis | Pd(PPh₃)₄ | 73% | acs.org |
| Nitrogen | 8-membered | cis | Pd(PPh₃)₄ | Good | mdpi.com |
| Carbon | 8-membered | trans | Pd(PPh₃)₄ | High | acs.orgacs.org |
| Sulfonamide | 7- or 8-membered | - | Pd(PPh₃)₄ | Good | nih.govresearchgate.net |
Copper-based systems offer an alternative to palladium for mediating and catalyzing coupling reactions of bromoallenes. These reactions can lead to the formation of various products, including unsymmetrical 1,3-diynes. researchgate.netdntb.gov.uaorganic-chemistry.orgmagtech.com.cn One notable application is the synthesis of unsymmetrical 1,3-diynes from bromoallenes and terminal alkynes, catalyzed by copper(I) iodide in the presence of a ligand like an amino acid (e.g., L-proline) or tris(o-tolyl)phosphine. researchgate.netorganic-chemistry.org
The reaction conditions, such as the choice of base and solvent, significantly impact the reaction's efficiency. For example, using cesium carbonate as the base and DMSO as the solvent can lead to good yields of the desired 1,3-diyne. researchgate.net The proposed mechanism involves isomerization and subsequent elimination, facilitated by the copper catalyst and ligand. researchgate.net Copper-catalyzed homocoupling of bromoallenes is also possible, leading to symmetrical diynes. These copper-catalyzed methods provide a cost-effective and efficient route for C(sp)-C(sp) bond formation. organic-chemistry.org
Table 3: Copper-Catalyzed Coupling of Bromoallenes with Terminal Alkynes
| Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| CuI / L-Proline | Cs₂CO₃ | DMSO | Unsymmetric 1,3-diyne | up to 72% | researchgate.net |
| CuI / Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol (B145695) | Unsymmetric 1,3-diyne | Good | organic-chemistry.org |
A recent development in the functionalization of bromoallenes is the palladium-catalyzed allenylborylation of alkenes. researchgate.netsciencechina.cnresearchgate.net This reaction involves the simultaneous addition of an allenyl group from a bromoallene and a boryl group from a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across a double bond. researchgate.netorganic-chemistry.orgorgsyn.orgacs.orgchemicalbook.com The use of S- and P-stabilized bromoallenes has been shown to be crucial for the success of this transformation, as these stabilizing groups facilitate the oxidative insertion of the palladium catalyst into the allenyl-bromine bond. researchgate.net
The reaction proceeds with high regio- and diastereoselectivity, providing a direct method to install both an allenyl and a boryl group onto an alkene in a single step. researchgate.netsciencechina.cn The process is compatible with a wide range of functional groups and has been applied to unactivated alkenes. researchgate.net The mechanism is thought to involve the formation of an allenyl-palladium intermediate, which then undergoes a series of steps including transmetalation with the diboron (B99234) reagent and insertion across the alkene. researchgate.net
Table 4: Palladium-Catalyzed Allenylborylation of Unactivated Alkenes
| Bromoallene Type | Boron Source | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Sulfonyl-stabilized | B₂pin₂ | Pd(OAc)₂ | tBuOH | Allenylborylated product | up to 98% | researchgate.net |
| Phosphine-stabilized | B₂pin₂ | Pd(OAc)₂ | Toluene | Allenylborylated product | High | researchgate.net |
Bromoallenes can participate as reactive components in cycloaddition reactions, which are powerful tools for constructing cyclic systems. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile to form a six-membered ring. nih.govlibretexts.org While bromoallenes themselves are not typical dienophiles, their derivatives or the products of their initial transformations can undergo such reactions. For example, allenes can react with dienes, although this is less common than with standard alkenes. rsc.org The reactivity in these cycloadditions is governed by the electronic properties of the reactants. libretexts.orgmdpi.com
Another important class of cycloadditions is the [3+2] cycloaddition, often involving a 1,3-dipole. rsc.org Nitrones, for example, can act as 1,3-dipoles and react with allenes, which serve as the dipolarophile, to form five-membered isoxazolidine (B1194047) rings. nih.govresearchgate.netwikipedia.orgresearchgate.net The regioselectivity of these reactions is controlled by the frontier molecular orbitals of the nitrone and the allene. rsc.orgwikipedia.org The reaction of nitrones with cyclic allenes has been shown to proceed with high regioselectivity, leading to functionalized isoxazole (B147169) derivatives. rsc.org The versatility of these cycloaddition reactions makes them a valuable strategy for synthesizing complex heterocyclic frameworks from allene precursors.
Table 5: Types of Cycloaddition Reactions Involving Allene Systems
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Diene + Allenamide (as dienophile) | Substituted Cyclohexene | Gold(I)-catalyzed, high regio- and diastereoselectivity | rsc.org |
| [3+2] Cycloaddition | Nitrone + Allene | Isoxazolidine | Forms a five-membered heterocyclic ring, regioselectivity is FMO-controlled | rsc.orgwikipedia.org |
Cycloaddition Reactions Involving Bromoallenes
[2+2] Cycloadditions
The allene functionality is a proficient component in [2+2] cycloaddition reactions with alkenes and alkynes, yielding cyclobutane (B1203170) and cyclobutene (B1205218) rings respectively. csic.es These reactions can be induced thermally, photochemically, or through microwave irradiation. csic.es While thermal [2+2] cycloadditions are formally forbidden by the Woodward-Hoffmann rules, they can proceed through a diradical mechanism. csic.es The reaction of allenes with alkenes can lead to the formation of stereoisomeric products, which is rationalized by the formation of different diradical intermediates. csic.es
For instance, the cycloaddition of 1,1-disubstituted allenes with 1,1-dichloro-2,2-difluoroethene at 160°C produces a mixture of adducts through the formation of two stereoisomeric diradical intermediates. csic.es The regioselectivity of these reactions is influenced by the substitution pattern of the allene. The less substituted double bond of the allene typically participates in the cycloaddition.
Visible light-absorbing transition metal complexes can also facilitate [2+2] cycloadditions of 1,3-dienes, offering a milder alternative to high-energy UVC radiation. nih.gov This method is advantageous as it tolerates sensitive functional groups. nih.gov Ketenes also undergo thermal [2+2] cycloadditions with alkenes (ketenophiles) to form cyclobutanones. libretexts.org The regiochemistry of this reaction is governed by the interaction of the electron-poor carbonyl carbon of the ketene (B1206846) with the most electron-rich atom of the ketenophile. libretexts.org
Table 1: Examples of [2+2] Cycloaddition Reactions with Allenes
| Allene Derivative | Reactant | Conditions | Product(s) | Reference |
| 1,1-Dimethylallene | Dimethylfumarate | - | Two cycloadducts (11.5:1 ratio) | csic.es |
| 1,1-Di- and monosubstituted allenes | 1,1-Dichloro-2,2-difluoroethene | 160°C, sealed tube | Mixtures of adducts | csic.es |
| 1,3-Dienes | Various | Visible light, transition metal complexes | Vinylcyclobutanes | nih.gov |
| Ketenes | Alkenes | Thermal | Cyclobutanones | libretexts.org |
[3+2] Annulation Reactions
[3+2] Annulation reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered rings. wikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org In the context of 1-bromoocta-1,2-diene, the allene moiety can act as the two-atom component (dipolarophile).
A notable example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipolar compound with a dipolarophile like an alkene or alkyne. organic-chemistry.org This reaction is a concerted, pericyclic process that is stereoconservative. organic-chemistry.org The regioselectivity is influenced by both electronic and steric factors. organic-chemistry.org For instance, the reaction of nitrile oxides with 1,1-disubstituted bromoalkenes, which can be considered as alkyne synthons, leads to the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov The reaction proceeds through a 5,5-disubstituted bromoisoxazoline intermediate that aromatizes via the elimination of HBr. nih.gov
Phosphine-catalyzed [3+2] annulation reactions of modified allylic compounds with imines have also been developed to synthesize 3-pyrrolines. organic-chemistry.org Furthermore, regiodivergent [3+2] annulation reactions between 3-substituted indoles and oxyallyl cations, which can be generated from α-bromoketones, allow for the synthesis of highly substituted cycloadducts. nih.gov
Table 2: Examples of [3+2] Annulation Reactions
| 1,3-Dipole/Three-Carbon Unit | Dipolarophile/Two-Carbon Unit | Catalyst/Conditions | Product | Reference |
| Nitrile oxides | 1,1-Disubstituted bromoalkenes | - | 3,5-Disubstituted isoxazoles | nih.gov |
| Modified allylic ylides | Aromatic imines | Phosphine | 3-Pyrrolines | organic-chemistry.org |
| Oxyallyl cations | 3-Substituted indoles | Na2CO3, TFE | Pyrroloindolines | nih.gov |
| 4-Bromo pyrazolones | Benzofuran-derived azadienes | Base | Pyrazole fused spiroketals | rsc.org |
[4+2] Diels-Alder Type Cycloadditions (Normal and Inverse Electron Demand)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity in a normal-demand Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the internal double bond (C2=C3) can potentially act as a dienophile.
Conversely, the inverse-electron-demand Diels-Alder (IEDDA) reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This type of reaction is particularly useful for the synthesis of heterocyclic compounds as it often involves heteroatoms. wikipedia.orgsigmaaldrich.com The electron-poor dienes used in IEDDA reactions often contain electron-withdrawing groups or electronegative heteroatoms. wikipedia.org The dienophiles are typically electron-rich, such as vinyl ethers, vinyl acetals, and enamines. wikipedia.org The rate of IEDDA reactions is often very high, making them suitable for applications like bioconjugation. rsc.org
While direct examples involving this compound in Diels-Alder reactions are not prevalent in the provided search results, the general principles suggest its potential participation. The bromo-substituted double bond might act as a dienophile, particularly in reactions with electron-rich dienes. The reactivity would be influenced by the electronic nature of the substituents on both the diene and the dienophile.
Table 3: General Features of Diels-Alder Reactions
| Reaction Type | Diene | Dienophile | Key Feature | Reference |
| Normal Electron Demand | Electron-rich | Electron-poor | HOMO(diene)-LUMO(dienophile) interaction | organic-chemistry.orgmasterorganicchemistry.com |
| Inverse Electron Demand | Electron-poor | Electron-rich | LUMO(diene)-HOMO(dienophile) interaction | wikipedia.orgnih.gov |
Radical Additions to the Allene Moiety
Regioselectivity and Chemoselectivity in Radical Addition Processes
Radical additions to allenes are influenced by reaction conditions and the substitution pattern of the allene. nih.gov In general, the addition of radicals like bromine radicals tends to occur at the central carbon of the allene system. nih.gov However, the regioselectivity can be temperature-dependent. nih.gov For instance, in the radical addition of HBr to propadiene, lower temperatures and an excess of HBr favor the formation of the terminal attack product. nih.gov
The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity. libretexts.org Addition of a radical to one of the terminal carbons of the allene would lead to a vinylic radical, while addition to the central carbon results in a more stable allylic radical. Therefore, the formation of the allylic radical is generally favored.
In the case of this compound, the addition of a radical species could potentially occur at C1, C2, or C3. Addition at C1 would lead to a vinylic radical, addition at C2 would result in an allylic radical, and addition at C3 would also generate a vinylic radical. Thus, addition at the central carbon (C2) is the most likely outcome, leading to the formation of a resonance-stabilized allylic radical. The subsequent reaction of this radical intermediate would then determine the final product structure. The chemoselectivity of radical additions to molecules containing multiple reactive sites, such as an allene and another functional group, would depend on the relative reactivity of each site towards the specific radical.
Table 4: Factors Influencing Radical Addition to Allenes
| Factor | Influence | Example | Reference |
| Temperature | Affects regioselectivity | Lower temperatures favor terminal attack in HBr addition to propadiene | nih.gov |
| Allene Substitution | Determines radical stability | Addition to the central carbon forms a more stable allylic radical | nih.gov |
| Reactant Ratio | Can influence product distribution | Excess HBr favors terminal attack in propadiene reaction | nih.gov |
Heteroatom-Functionalization and Cyclization Reactions
Nucleophilic Addition and Substitution Reactions at the Allene System
Bromoallenes are valuable substrates for nucleophilic substitution and addition reactions, often leading to the formation of functionalized alkynes or further cyclized products. researchgate.netrsc.org The reaction of nitrogen nucleophiles with 1-bromoallenes can lead to the regioselective synthesis of propargylamines. researchgate.net
Palladium(0)-catalyzed reactions of bromoallenes bearing a tethered nucleophile have been shown to be a highly regio- and stereoselective method for the synthesis of medium-sized heterocycles. acs.org In these reactions, the bromoallene acts as an allyl dication equivalent, and the intramolecular nucleophilic attack occurs exclusively at the central carbon atom of the allene moiety. acs.org The stereochemical outcome of the cyclization can be dependent on the nature of the nucleophile; for example, carbon nucleophiles can lead to trans-configured eight-membered rings, while oxygen or nitrogen nucleophiles can give cis-rings. acs.org
The mechanism of nucleophilic substitution on allenic systems can be complex and may proceed through different pathways. acs.org For instance, base-promoted reactions of bromoallenes in aqueous ethanol can involve various intermediates. The regioselectivity of nucleophilic attack is a key consideration. In many cases, attack at the sp-hybridized central carbon of the allene is favored, leading to a subsequent rearrangement to form a stable product. Stronger nucleophiles generally favor 1,2-addition, while weaker nucleophiles may favor 1,4-addition in conjugated systems. youtube.com
Table 5: Nucleophilic Reactions of Bromoallenes
| Nucleophile | Reaction Type | Catalyst/Conditions | Product(s) | Key Feature | Reference |
| Nitrogen nucleophiles | Substitution | - | Propargylamines | Regioselective synthesis | researchgate.net |
| Tethered O, N, or C nucleophiles | Intramolecular Substitution/Cyclization | Palladium(0) | Medium-sized heterocycles | Attack at the central allene carbon | acs.org |
| Hydroxide | Substitution | Aqueous ethanol | Alcohols, ethers | Complex mechanism | acs.org |
Epoxidation Reactions of Bromoallenes
Rearrangements and Isomerizations of Bromoallene Derivatives
Bromoallenes and their derivatives are prone to various rearrangement and isomerization reactions, often driven by the release of ring strain or the formation of more stable products. These transformations can be induced by thermal energy, metal catalysts, or as a consequence of other reactions, such as epoxidation.
As mentioned previously, the epoxidation of bromoallenes yields unstable allene oxides that readily undergo rearrangement. In the case of the epoxidation of 1-bromo-3,4,4-trimethylpenta-1,2-diene, the initially formed bromoallene oxide rearranges to a cyclopentenone derivative. This rearrangement is a synthetically useful transformation, providing access to cyclic ketone structures. The mechanism of this rearrangement likely involves the opening of the epoxide ring to form a zwitterionic or diradical intermediate, which then undergoes cyclization and further rearrangement to give the final product.
Bromoallenes can undergo isomerization under thermal or metal-catalyzed conditions. For example, the conjugated bisallene derived from the dimerization of a bromoallene derivative isomerizes to a more stable bisallene conformation upon heating. beilstein-journals.org Further heating can lead to more complex dimerization and isomerization products. beilstein-journals.org
Metal catalysts, particularly those based on palladium, can mediate the isomerization of allenes. chim.it These reactions often proceed through the formation of metal-π-allyl complexes, which can then undergo various transformations, including isomerization, before subsequent reactions occur. Gold catalysts are also known to promote the cycloisomerization of α-aminoallenes. unimi.it
Mechanistic and Computational Investigations of 1 Bromoocta 1,2 Diene Reactivity
Quantum Chemical Calculations (DFT, NBO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of 1-Bromoocta-1,2-diene. These methods allow for a detailed examination of the factors governing its reactivity.
The reactivity of this compound is intrinsically linked to its electronic structure. The allene (B1206475) moiety features two perpendicular π-systems, and the presence of a bromine atom on the C1 carbon introduces significant electronic perturbation. DFT calculations are used to model the molecule's geometry and its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key predictors of reactivity. nih.gov
Natural Bond Orbital (NBO) analysis further refines this picture by localizing orbitals onto specific bonds and atomic centers, providing a more intuitive chemical description. ic.ac.uknih.govresearchgate.net For a bromoallene, NBO analysis can quantify the delocalization of electron density and hyperconjugative interactions. nih.gov
In this compound, two distinct double bonds are present: the C1=C2 bond (Δ¹,²) bearing the bromine atom and the C2=C3 bond (Δ²,³). Computational analyses reveal differences in the nucleophilicity of these two sites. ic.ac.uk The delocalized HOMO is often located on the C1=C2 bond, with a significant contribution from the bromine atom, while a more stable, lower-energy π-orbital (HOMO-1) is associated with the C2=C3 bond. ic.ac.uk This distribution suggests that electrophilic attack might be directed towards the C1=C2 bond due to its higher energy orbital, but steric effects and the specific nature of the electrophile also play a crucial role. ic.ac.uk
The table below summarizes representative FMO energies for a generic bromoallene system, illustrating the electronic characteristics that influence reactivity.
| Orbital | Energy (Hartrees) | Localization | Implication for Reactivity |
| HOMO | Less Negative | Primarily on Δ¹,² and Br | More nucleophilic, likely site for electrophilic attack |
| HOMO-1 | More Negative | Primarily on Δ²,³ | Less nucleophilic |
| LUMO | Varies | Distributed across the π-system | Site for nucleophilic attack |
This interactive table is based on representative data for bromoallene systems. ic.ac.uk
Understanding a chemical reaction requires a detailed map of the potential energy surface, including reactants, products, and the transition states that connect them. nih.govsmu.edu DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states for reactions involving this compound. researchgate.netrsc.orgrsc.org By calculating the activation energies, computational studies can predict the feasibility of different reaction pathways. researchgate.netnih.gov
For instance, in the epoxidation of bromoallenes, calculations can trace the entire reaction coordinate, revealing the formation of intermediates like bromoallene oxides, which may spontaneously rearrange. nih.gov Intrinsic Reaction Coordinate (IRC) calculations confirm that a calculated transition state indeed connects the intended reactants and products, providing a complete picture of the reaction mechanism. nih.govsmu.eduresearchgate.net These computational approaches allow for the systematic exploration of complex reaction networks that would be difficult to probe experimentally. researchgate.netarxiv.org
The solvent is not merely an inert medium but can play a decisive role in the outcome of a reaction, particularly its stereoselectivity. rsc.orgresearchgate.net Computational models can incorporate solvent effects, either implicitly (using a continuum model that represents the solvent as a dielectric medium) or explicitly (by including individual solvent molecules in the calculation). researchgate.netnih.gov
These models demonstrate that solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, can stabilize or destabilize transition states, thereby altering the energy difference between diastereomeric pathways. researchgate.netresearchgate.net This stabilization can lead to a reversal or enhancement of stereoselectivity. rsc.org For reactions of this compound, computational studies that account for the solvent environment are crucial for accurately predicting stereochemical outcomes and understanding phenomena such as temperature-dependent selectivity. rsc.orgresearchgate.net
Understanding Regio- and Stereocontrol in Bromoallene Transformations
The dual reactivity of the two double bonds in this compound raises fundamental questions of regioselectivity. Furthermore, the chiral nature of the allene axis means that reactions can proceed with stereocontrol. The interplay between kinetic and thermodynamic control is often a key determinant of the product distribution in such reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com
At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one formed via the lowest-energy transition state. masterorganicchemistry.commasterorganicchemistry.com In the case of electrophilic addition to a bromoallene, this might favor attack at the more nucleophilic C1=C2 bond. ic.ac.ukyoutube.com At higher temperatures, reactions can become reversible, leading to thermodynamic control, where the most stable product isomer is favored. masterorganicchemistry.commasterorganicchemistry.com This product often features a more substituted, and thus more stable, double bond. masterorganicchemistry.comyoutube.com
Computational studies can quantify the energy barriers for attack at different positions and the relative stabilities of the resulting products, thereby predicting the outcome under different reaction conditions. nih.govsmu.edursc.org These calculations are essential for rationalizing and predicting the regio- and stereochemical course of transformations involving this compound.
Insights into Reaction Intermediates and Catalytic Cycles
Many important transformations of this compound involve organometallic catalysts, particularly palladium complexes. acs.orgnih.gov Computational chemistry provides invaluable insights into the structure and reactivity of transient intermediates and the elementary steps that constitute the catalytic cycle. researchgate.netnih.govnih.govnih.govyoutube.com
In palladium-catalyzed reactions, a common pathway involves the oxidative addition of the C-Br bond to a Palladium(0) species. nih.govyoutube.comyoutube.com This step forms a vinylpalladium(II) intermediate. The subsequent steps in the catalytic cycle, such as migratory insertion, carbopalladation, and reductive elimination, can be modeled using DFT. nih.govresearchgate.netnih.govrsc.org
For example, in the palladium-catalyzed cyclization of bromoallenes bearing a nucleophile, computational studies can elucidate how the nucleophile attacks the allene moiety. acs.org These calculations can explain the observed regioselectivity, for instance, why attack occurs at the central carbon of the allene. acs.org By mapping the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst and substrates interact to control the reaction's efficiency and selectivity. nih.govrsc.org
Applications in Advanced Organic Synthesis
Asymmetric Synthesis of Chiral Compounds Utilizing Bromoallene Intermediates
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. slideshare.netspringernature.com Bromoallenes have proven to be valuable intermediates in asymmetric synthesis, enabling the creation of chiral centers with high levels of stereocontrol. mdpi.comresearchgate.net
One of the key strategies in asymmetric synthesis is the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of a reaction. liv.ac.uk In the context of bromoallenes, chiral ligands can be employed in transition metal-catalyzed reactions to induce enantioselectivity. mdpi.com This approach has been successfully applied to the synthesis of chiral propargyl derivatives, where the choice of ligand dictates the stereochemistry of the newly formed chiral center. mdpi.com
Furthermore, the inherent chirality of certain bromoallenes can be transferred to the product in a stereospecific manner. For example, the reaction of enantiomerically enriched bromoallenes with organocuprates can proceed with high 1,3-anti stereoselectivity, allowing for the synthesis of optically active 3-aryl-1-alkynes. researchgate.net This method provides a direct pathway to quaternary stereogenic centers, which are often challenging to construct. researchgate.net
The development of methods for the asymmetric synthesis of chiral compounds from bromoallenes is an active area of research. These efforts are focused on expanding the scope of suitable substrates and developing more efficient and selective catalytic systems. The ability to generate a wide range of chiral building blocks from readily available starting materials is essential for the advancement of drug discovery and development. springernature.com
The table below highlights key findings in the asymmetric synthesis of chiral compounds using bromoallene intermediates:
| Reaction | Chiral Source | Product | Key Finding | Ref. |
| Propargylation of Aldehydes | Chiral Ligands | Chiral Homopropargylic Alcohols | Development of stereo- and enantio-selective synthesis. | mdpi.com |
| Cross-Coupling | Optically Active Bromoallenes | Enantiomerically Enriched 3-Aryl-1-alkynes | High 1,3-anti stereoselectivity and transfer of chirality. | researchgate.net |
| C-H Propargylation | Axially Chiral Allene (B1206475) | Chiral Propargylated Indoles | Successful transfer of chirality from an axially chiral allene. | ucm.es |
| Substitution Reactions | Chiral 1-bromo-1,2-dienes | Functionalized Acetylenic Compounds | Regio- and stereoselective synthesis with zinc-based cuprates. | researchgate.net |
Construction of Fused and Spirocyclic Systems via Bromoallene Reactions
The construction of fused and spirocyclic ring systems is a significant challenge in organic synthesis, yet these structural motifs are prevalent in a vast number of natural products and medicinally important compounds. beilstein-journals.orgnih.govcambridgescholars.com Bromoallenes have emerged as powerful tools for the synthesis of these complex three-dimensional architectures. researchgate.netnsf.govbeilstein-journals.org
Fused ring systems are characterized by two or more rings that share two adjacent atoms. masterorganicchemistry.com Intramolecular reactions of bromoallenes are particularly well-suited for the construction of fused heterocycles. For instance, palladium-catalyzed cyclizations of bromoallenes bearing a tethered nucleophile can lead to the formation of eight-membered nitrogen-containing rings. mdpi.com The geometry of the resulting double bond within the newly formed ring can be controlled by the nature of the nucleophile. mdpi.com
Spirocyclic compounds feature two rings connected by a single common atom. nih.govqmul.ac.uk The synthesis of spirocycles often involves a key cyclization step that establishes the spiro center. Bromoallenes can participate in such cyclizations, leading to the formation of diverse spirocyclic frameworks. For example, a tandem reaction sequence involving an alkynyl halo-aza-Prins cyclization of 3-hydroxyisoindolones with bromoallenes can be used to prepare spirocyclic isoindolones. nsf.gov This methodology allows for the rapid construction of complex N-heterocyclic molecules with a defined stereocenter at the spiro position. nsf.gov
The versatility of bromoallenes in constructing fused and spirocyclic systems stems from their ability to act as precursors to various reactive intermediates. These intermediates can then undergo a range of cyclization reactions, including radical cyclizations and transition metal-catalyzed processes, to afford the desired polycyclic products. mdpi.comrsc.org The development of new and efficient methods for the synthesis of these complex ring systems continues to be an important area of research in organic chemistry.
The following table presents examples of fused and spirocyclic systems synthesized using bromoallene reactions:
| Reaction Type | Starting Material | Product System | Key Feature | Ref. |
| Pd-catalyzed Cyclization | Bromoallene with N-nucleophile | Fused 8-membered N-heterocycle | Formation of a cis-double bond in the product. | mdpi.com |
| Alkynyl Halo-aza-Prins/Nazarov Cyclization | 3-Hydroxyisoindolone and Bromoallene | Spirocyclic Isoindolone | Creation of two new rings and a vinyl halide. | nsf.gov |
| Base-promoted Cyclization | Diazoarylidene succinimides and brominated alcohols | Spiro-conjugated succinimides | Tandem O-H insertion and cyclization. | beilstein-journals.org |
| Intramolecular Amination | Axially chiral bromoallenes | 2,3-cis-2-Ethynylaziridines | Base-mediated cyclization with high diastereoselectivity. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
